molecular formula C21H17Cl2Zr B1148680 Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride CAS No. 130638-44-7

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride

Cat. No.: B1148680
CAS No.: 130638-44-7
M. Wt: 431.48968
InChI Key:
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Preparation Methods

The synthesis of Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride typically involves the reaction of cyclopentadiene and fluorenyl derivatives with zirconium tetrachloride. One common method includes the following steps :

    Preparation of cyclopentadienyl and fluorenyl ligands: These ligands are synthesized separately through standard organic synthesis techniques.

    Formation of the zirconium complex: The ligands are then reacted with zirconium tetrachloride in the presence of a base, such as sodium hydride, under controlled temperature and reaction conditions.

    Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the final compound.

Chemical Reactions Analysis

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methylaluminoxane (MAO) as a co-catalyst and various olefins as substrates. The major products formed from these reactions are high molecular weight polymers and cyclic organic compounds[3][3].

Mechanism of Action

The mechanism by which Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride exerts its catalytic effects involves the activation of the zirconium center by a co-catalyst, such as methylaluminoxane (MAO). This activation creates a highly reactive cationic species that can coordinate with olefin substrates, facilitating their polymerization through a series of insertion and propagation steps . The molecular targets involved in this process are the olefin monomers, which are converted into polymer chains through the catalytic cycle .

Comparison with Similar Compounds

Isopropylidene(cyclopentadienyl-9-fluorenyl) zirconium dichloride is unique due to its bridged ligand structure, which provides high catalytic activity and selectivity. Similar compounds include:

These similar compounds highlight the importance of the specific ligand structure in determining the catalytic behavior and applications of the compound .

Properties

InChI

InChI=1S/C21H18.2ClH.Zr/c1-21(2,15-9-3-4-10-15)20-18-13-7-5-11-16(18)17-12-6-8-14-19(17)20;;;/h3-14H,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOIFGAMWSKLBG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([C]1[CH][CH][CH][CH]1)[C]2[C]3C=CC=C[C]3[C]4[C]2C=CC=C4.Cl[Zr]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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